molecular formula C6H12O3 B104313 Ethyl (S)-3-hydroxybutyrate CAS No. 56816-01-4

Ethyl (S)-3-hydroxybutyrate

Cat. No.: B104313
CAS No.: 56816-01-4
M. Wt: 132.16 g/mol
InChI Key: OMSUIQOIVADKIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxybutyrate can be synthesized through the catalytic hydrogenation of ethyl acetoacetate . The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions of temperature and pressure. Another method involves the bioreduction of ethyl acetoacetate using recombinant Escherichia coli cells in the presence of eco-friendly ionic liquids .

Industrial Production Methods

In industrial settings, ethyl 3-hydroxybutyrate is produced through large-scale catalytic hydrogenation processes. The reaction is carried out in a hydrogenation reactor where ethyl acetoacetate is hydrogenated in the presence of a catalyst. The product is then purified through distillation to obtain high-purity ethyl 3-hydroxybutyrate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxybutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

Properties

IUPAC Name

ethyl 3-hydroxybutanoate
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InChI

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3
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InChI Key

OMSUIQOIVADKIM-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)O
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Record name ETHYL 3-HYDROXYBUTYRATE
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DSSTOX Substance ID

DTXSID6025305
Record name Ethyl 3-hydroxybutyrate
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Molecular Weight

132.16 g/mol
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Physical Description

Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992), colourless viscous liquid with fruity grape green odour
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl 3-Hydroxybutyrate
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Boiling Point

338 °F at 760 mmHg (NTP, 1992), 170.00 to 175.00 °C. @ 760.00 mm Hg
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl (±)-3-hydroxybutyrate
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Flash Point

148 °F (NTP, 1992)
Record name ETHYL 3-HYDROXYBUTYRATE
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), 100 g in 100 ml water at 23�C
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl 3-Hydroxybutyrate
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Density

1.017 (NTP, 1992) - Denser than water; will sink, 1.010-1.017
Record name ETHYL 3-HYDROXYBUTYRATE
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CAS No.

5405-41-4, 56816-01-4, 35608-64-1
Record name ETHYL 3-HYDROXYBUTYRATE
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Record name Ethyl 3-hydroxybutyrate
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Record name Ethyl (S)-3-hydroxybutyrate
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Record name Butanoic acid, 3-hydroxy-, ethyl ester
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Record name Ethyl (±)-3-hydroxybutyrate
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Synthesis routes and methods I

Procedure details

Under a nitrogen gas atmosphere, 0.0096 g (7.3×10-6 mol) of [RuI(p-Cymene)((+)-SO3Na-BINAP)]I, 0.1164 g (7.8×10-4 mol) of NaI, 1 ml (7.5×10-3 mol) of ethyl acetoacetate, and 1.5 ml of water were charged in a 100 milli-liter autoclave. After displacing the inside atmosphere of the autoclave with a hydrogen gas, the autoclave was pressed at a hydrogen pressure of 50 kg/cm2 and the mixture was stirred for 40 hours at 65° C. After the reaction was over, the hydrogen gas was removed, and after added thereto 100 ml of water and 100 ml of ether, the ether extraction was carried out. The ether extract was recovered, dried with anhydrous sodium sulfate, and further ether was distilled off to provide 0.62 g (percent yield 63%) of ethyl 3-hydroxybutyrate. By the analysis of gas chromatography (PEG-HT), the conversion ratio was determined to be 99%.
[Compound]
Name
[RuI(p-Cymene)((+)-SO3Na-BINAP)]I
Quantity
0.0096 g
Type
reactant
Reaction Step One
Name
Quantity
0.1164 g
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1 mL
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Synthesis routes and methods II

Procedure details

The same procedure of Example 5 is repeated with the only differences that 1.95 g of ethyl 3-oxo-butyrate were weighed and dissolved in MeOH/H2O 19/1 (v/v) and the catalyst of Example 15 was utilized. At the end of the reaction, the ethyl 3-hydroxybutyrate resulted to be equal to 91%, while the ethyl 3-dimetoxybutyrate resulted equal to 9%. The stereoinduction was >99% in favour of the antipode (S).
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1.95 g
Type
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Name
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Synthesis routes and methods III

Procedure details

Ethyl-3-hydroxybutyrate was prepared from a PHA (poly 3-hydroxybutyrate) as follows. A solution of 1.0 g of poly 3-hydroxybutyrate (94% purity) in 4.0 ml of absolute ethanol was prepared in a glass pressure bottle. The PHA was derived from biomass. 10.5 mg of di-butyl tin oxide and 0.5 ml of diphenylmethane were added as a catalyst and as an internal gas chromatographic standard, respectively. The mixture was heated to 180° C. with magnetic stirring. After 2.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 77.8%, and after 4.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 92%.
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PHA
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10.5 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (S)-3-hydroxybutyrate
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Ethyl (S)-3-hydroxybutyrate
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Ethyl (S)-3-hydroxybutyrate
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Ethyl (S)-3-hydroxybutyrate
Reactant of Route 5
Ethyl (S)-3-hydroxybutyrate
Reactant of Route 6
Reactant of Route 6
Ethyl (S)-3-hydroxybutyrate
Customer
Q & A

Q1: What are the common methods for producing Ethyl (S)-3-hydroxybutyrate?

A1: this compound can be produced through several methods:

  • Baker's Yeast Bioreduction: This widely used method utilizes the stereoselective reduction of ethyl acetoacetate by baker's yeast (Saccharomyces cerevisiae) [, , , ]. This process offers high enantioselectivity, yielding predominantly the desired (S)-enantiomer.
  • Whole-cell Biotransformation: This approach employs microorganisms, including yeast strains like S. cerevisiae, to convert substrates like ethylacetoacetate (EAA) into (S)-Ethyl 3-hydroxybutyrate [, ]. This process can be carried out under both aerobic and anaerobic conditions, offering potential for integration into biorefinery concepts.
  • Kinetic Resolution using Esterases/Proteases: Recently, deep-sea microbial esterases like PHE21 and WDEst17 have shown promise in catalyzing the kinetic resolution of ethyl 3-hydroxybutyrate [, , ]. These enzymes selectively hydrolyze one enantiomer, leading to the enrichment of the desired (S)-enantiomer.

Q2: What are the challenges associated with the large-scale production of this compound?

A2: While baker's yeast bioreduction is a well-established method, scaling up the process can be challenging due to factors like:

  • Maintaining high enantioselectivity at increased substrate concentrations: High substrate concentrations can lead to a decrease in enantiomeric excess, as competing enzymatic pathways in the yeast become more active [].
  • Process optimization: Factors such as temperature, pH, substrate feeding strategies, and the presence of inhibitors need to be carefully controlled to achieve optimal yield and enantiomeric purity [, ].
  • Downstream processing: Efficient separation and purification of the desired product from the fermentation broth are crucial for obtaining high-purity this compound [].

Q3: What are the primary applications of this compound?

A3: this compound serves as a key chiral building block in the synthesis of various compounds:

  • Pharmaceuticals: It is a crucial intermediate in the synthesis of carbapenem antibiotics like thienamycin and its analogues [, ]. These antibiotics are known for their broad-spectrum activity and efficacy against resistant bacterial strains.
  • Natural Product Synthesis: this compound is a valuable starting material for synthesizing complex natural products. For example, it has been employed in the total synthesis of feigrisolide A [] and the side chains of mycolactones A and B [].

Q4: How does the chirality of this compound influence its applications?

A4: Chirality is crucial in pharmaceuticals, as different enantiomers of a molecule can exhibit drastically different biological activities. The (S)-enantiomer of ethyl 3-hydroxybutyrate is often the desired form for pharmaceutical applications due to its specific interactions with biological targets.

Q5: What are the future research directions for this compound?

A5: Future research on this compound focuses on:

  • Developing more efficient and sustainable production methods: This includes optimizing existing biocatalytic processes [], exploring new microbial strains with enhanced activity and selectivity [, ], and investigating alternative synthetic methodologies [].
  • Understanding its environmental fate and impact: Investigating its biodegradability and developing strategies for its safe disposal and management are crucial for ensuring its sustainable use [].

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